(2-Methylpyridin-4-yl)methanamine dihydrochloride chemical properties
(2-Methylpyridin-4-yl)methanamine dihydrochloride chemical properties
An In-depth Technical Guide to (2-Methylpyridin-4-yl)methanamine Dihydrochloride for Advanced Research Applications
Introduction: A Versatile Building Block in Modern Drug Discovery
(2-Methylpyridin-4-yl)methanamine, and its dihydrochloride salt, represents a crucial heterocyclic building block in the field of medicinal chemistry and drug development. The structural motif of a methyl-substituted pyridine ring coupled with a primary aminomethyl group at the 4-position offers a unique combination of steric and electronic properties. This arrangement provides a versatile scaffold for creating complex molecules with tailored biological activities. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for drug-target binding, while the primary amine serves as a key handle for synthetic elaboration.[1] This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of (2-Methylpyridin-4-yl)methanamine dihydrochloride, grounding technical data with practical, field-proven insights.
PART 1: Core Physicochemical and Structural Characteristics
A thorough understanding of the fundamental properties of a chemical entity is the bedrock of its effective application in research and development. (2-Methylpyridin-4-yl)methanamine dihydrochloride is a salt, which significantly influences its physical properties, particularly solubility, compared to its free base form.
Structural and Identity Data
| Property | Value | Source |
| IUPAC Name | (2-Methylpyridin-4-yl)methanamine dihydrochloride | - |
| Synonyms | 4-(Aminomethyl)-2-methylpyridine dihydrochloride | [2] |
| CAS Number | 94413-70-4 (Free Base) | [3] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | Calculated |
| Molecular Weight | 195.09 g/mol | Calculated |
| Canonical SMILES | CC1=NC=C(C=C1)CN.Cl.Cl | Derived |
| InChI Key | (Free Base) | VNUVMNCDNYITSI-UHFFFAOYSA-N |
Physical and Chemical Properties
The dihydrochloride salt form is specifically designed to enhance aqueous solubility and stability, which are often desirable traits for compounds in biological screening and formulation development.
| Property | Value / Observation | Rationale & Context |
| Appearance | Typically an off-white to pale yellow solid. | The salt form ensures the compound is crystalline and solid at room temperature. |
| Solubility | Soluble in water and lower alcohols (e.g., methanol, ethanol). | Protonation of both the pyridine nitrogen and the primary amine by HCl dramatically increases polarity and facilitates dissolution in polar protic solvents. This is a key advantage for preparing stock solutions for biological assays. |
| Melting Point | Data not consistently available for the dihydrochloride salt. The related compound 2-Amino-4-methylpyridine melts at 96-99 °C. | High melting points are expected for salts due to strong ionic lattice forces. The exact value can be sensitive to residual solvent and purity. |
| Stability | Stable under recommended storage conditions (cool, dry, tightly sealed).[4] | The dihydrochloride salt is generally less susceptible to oxidation and degradation than the free base amine. However, it can be hygroscopic. |
PART 2: Spectroscopic Characterization Profile
Structural confirmation is paramount. The following section details the expected spectroscopic signatures for (2-Methylpyridin-4-yl)methanamine dihydrochloride, which are essential for identity verification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unambiguous confirmation of the molecular structure. For a robust purity assessment, quantitative NMR (qNMR) using an internal standard is the preferred method.[5]
-
¹H NMR (in D₂O):
-
Pyridine Protons (Ar-H): Three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The proton at C6 (adjacent to N) will be the most downfield. The protons at C3 and C5 will appear as a doublet and a singlet/narrow doublet, respectively, showing characteristic coupling.
-
Methylene Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm. The deshielding is due to the adjacent aromatic ring and the protonated amine.
-
Methyl Protons (-CH₃): A singlet around δ 2.5-2.8 ppm.
-
Amine/Ammonium Protons (-NH₃⁺): Broad signal, often exchanged with D₂O and may not be observed.
-
-
¹³C NMR (in D₂O):
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups.
-
N-H Stretching: A very broad and strong absorption band from 2500-3200 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺).
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from -CH₃ and -CH₂) will be just below 3000 cm⁻¹.
-
C=N and C=C Stretching: Characteristic pyridine ring vibrations will be observed in the 1400-1650 cm⁻¹ region.[8]
-
N-H Bending: A band around 1500-1600 cm⁻¹ corresponds to the scissoring bend of the -NH₃⁺ group.
PART 3: Synthesis and Purification Workflow
(2-Methylpyridin-4-yl)methanamine dihydrochloride is typically prepared from a commercially available precursor, such as 2-methyl-4-cyanopyridine (2-methyl-isonicotinonitrile). The following protocol describes a common and reliable laboratory-scale synthesis.
Experimental Protocol: Synthesis via Nitrile Reduction
This two-step process involves the catalytic hydrogenation of the nitrile to the primary amine, followed by salt formation.
Step 1: Catalytic Hydrogenation of 2-Methyl-4-cyanopyridine
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 2-methyl-4-cyanopyridine (1.0 eq).
-
Catalyst Addition: Add 5-10 mol% of a suitable hydrogenation catalyst, such as Palladium on Carbon (Pd/C, 10 wt%) or Raney Nickel. Raney Nickel is often effective for pyridine ring-containing substrates.[9]
-
Solvent: Add a suitable solvent, typically methanol or ethanol, saturated with ammonia.
-
Causality Insight: The use of an ammoniacal solution is critical. It suppresses the formation of secondary amine byproducts, which can occur when the initially formed primary amine attacks an intermediate imine species.
-
-
Hydrogenation: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas (H₂) to 50-100 psi. Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until H₂ uptake ceases.
-
Work-up: Carefully depressurize and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (2-Methylpyridin-4-yl)methanamine free base, which can be used directly in the next step.
Step 2: Dihydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (HCl) in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring. At least 2.2 equivalents of HCl should be used to ensure complete protonation of both nitrogen atoms.
-
Precipitation: The dihydrochloride salt will precipitate out of the solution as a solid. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent like diethyl ether or acetone to remove any non-salt impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield the final (2-Methylpyridin-4-yl)methanamine dihydrochloride. Purity can be checked by NMR and HPLC.[5]
Workflow Visualization
Caption: Synthesis workflow for (2-Methylpyridin-4-yl)methanamine dihydrochloride.
PART 4: Chemical Reactivity and Applications in Drug Discovery
The utility of this compound lies in its predictable reactivity, making it a reliable synthon. The primary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions.
Key Reactions
-
Acylation/Sulfonylation: Reacts with acid chlorides, anhydrides, and sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy for probing structure-activity relationships (SAR).
-
Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to form secondary or tertiary amines. This is one of the most powerful and widely used methods for library synthesis in drug discovery.[10]
-
Alkylation: Can be alkylated using alkyl halides, though over-alkylation can be an issue. Acylation followed by reduction is often a more controlled method for mono-alkylation.
Exemplary Applications in Medicinal Chemistry
This scaffold is present in numerous compounds investigated for a wide range of therapeutic targets.
-
Enzyme Inhibition: 4-Aminomethyl-2-methylpyridine derivatives have been utilized in the synthesis of potent inhibitors for critical enzymes. This includes inhibitors of PDK1 (for multiple myeloma) and selective GSK-3 inhibitors (investigated for Alzheimer's disease).[3]
-
Antitubercular Agents: The pyridine-methylamine core is featured in a new class of potent inhibitors targeting Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in M. tuberculosis.[11] The modular nature of the synthon allows for systematic modification to optimize potency and pharmacokinetic properties.
-
Neuropharmacology: The broader class of substituted pyridyl-methanamines has been explored for interactions with various neurotransmitter systems, highlighting their potential in developing CNS-active agents.[12]
PART 5: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling any chemical reagent. The information below is a synthesis of common practices and data sheet recommendations.
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
-
Precautions:
-
Required PPE:
Storage and Disposal
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the product enter drains.[4][14]
References
- AK Scientific, Inc. Safety Data Sheet: N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine;dihydrochloride. [URL: https://www.aksci.com/sds/1332530-35-4.pdf]
- MilliporeSigma. Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/270970]
- MilliporeSigma. Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/109835]
- Merck Millipore. Safety Data Sheet. [URL: https://www.merckmillipore.com/INTL/en/sds/Merck/820310]
- Jubilant Ingrevia. Safety Data Sheet: 2-Amino-4-methylpyridine. [URL: https://www.jubilantingrevia.com/upload/files/sds-2-amino-4-methylpyridine-2024-02-02.pdf]
- Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. [URL: https://patents.google.
- BLD Pharm. (2-Methylpyrimidin-4-yl)methanamine dihydrochloride. [URL: https://www.bldpharm.com/products/1153235-58-5.html]
- BLD Pharm. (2-Methylpyridin-4-yl)methanamine hydrochloride. [URL: https://www.bldpharm.com/products/1153235-57-4.html]
- Lin, F. F., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm300329q]
- Smolecule. (5-Chloro-2-methylpyridin-4-YL)methanamine. [URL: https://www.smolecule.com/cas-1060810-04-9.html]
- ChemicalBook. 1-(2-methylpyridin-4-yl)methanamine. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82181585.htm]
- Benchchem. (3-Methylpyridin-4-yl)methanamine. [URL: https://www.benchchem.com/product/b5832]
- Chemsrc. (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride. [URL: https://www.chemsrc.com/en/cas/1420848-02-7_1445653.html]
- PubChem. (4-Methylpyridin-2-yl)methanamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15144432]
- Wen, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. European Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8935099/]
- Supporting Information - Royal Society of Chemistry. [URL: https://www.rsc.
- ChemicalBook. (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis. [URL: https://www.chemicalbook.com/synthesis/130000-78-1.htm]
- Sigma-Aldrich. 2-Amino-4-methylpyridine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/123080]
- Moseley, J. D., & Williams, J. M. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. [URL: https://www.mdpi.com/1420-3049/20/9/15938]
- Drug Discovery Chemistry Conference. (2025). [URL: https://www.drugdiscoverychemistry.com/]
- SpectraBase. 2-Methylpyridine 13C NMR Spectrum. [URL: https://spectrabase.com/spectrum/3W6fSiwoE7a]
- Chemsrc. (2-chloro-6-methylpyridin-4-yl)methanamine. [URL: https://www.chemsrc.com/en/cas/1060810-00-5_1079255.html]
- LabSolutions. (2-methylpyridin-4-yl)methanamine. [URL: https://labsolu.ca/product/2-methylpyridin-4-ylmethanamine/]
- Benchchem. A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC. [URL: https://www.benchchem.com/blog/a-comparative-purity-analysis-of-n-methyl-1-piperidin-4-yl-methanamine-nmr-vs-hplc]
- CMJ Publishers. Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [URL: https://www.cmjpublishers.com/wp-content/uploads/2024/02/CMJ-24-02-2024-2.pdf]
- ResearchGate. Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones. [URL: https://www.researchgate.net/publication/222384666_Crystal_structures_and_IR_NMR_and_UV_spectra_of_4-formyl-_and_4-acetylpyridine_N4-methyl-_and_N4-ethylthiosemicarbazones]
- PubChem. Phenyl(pyridin-2-yl)methanamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2775258]
- Sigma-Aldrich. (5-methylpyridin-2-yl)methanamine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds009272]
- BLDpharm. N-Methyl-1-(2-(piperidin-1-yl)pyridin-4-yl)methanamine. [URL: https://www.bldpharm.com/products/879896-58-9.html]
- BLDpharm. (4-Methylphenyl)(pyridin-2-yl)methanamine. [URL: https://www.bldpharm.com/products/39930-13-7.html]
- ChemicalBook. 4-Methylpyridine(108-89-4) 13C NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_108-89-4_13CNMR.htm]
- BLDpharm. (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride. [URL: https://www.bldpharm.com/products/1956354-54-3.html]
- BLDpharm. 1-(4-Methylpyridin-2-yl)ethanamine. [URL: https://www.bldpharm.com/products/58088-63-4.html]
Sources
- 1. cmjpublishers.com [cmjpublishers.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 1-(2-methylpyridin-4-yl)methanamine | 94413-70-4 [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 11. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. merckmillipore.com [merckmillipore.com]
